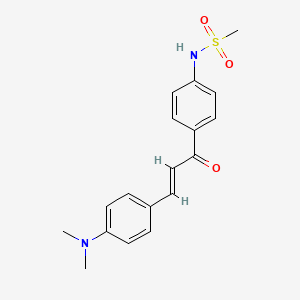

(E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-20(2)17-11-4-14(5-12-17)6-13-18(21)15-7-9-16(10-8-15)19-24(3,22)23/h4-13,19H,1-3H3/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSKKLBEAOBUJD-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.

- Case Study : A study evaluated the compound against various cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The inhibition of cell proliferation was linked to apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism : The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and inhibition of NF-kB signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens.

- Study Findings : In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly affect its potency and selectivity.

| Structural Modification | Effect on Activity |

|---|---|

| Dimethylamino group | Enhances lipophilicity and cellular uptake |

| Acrylamide linkage | Critical for binding affinity to target sites |

| Methanesulfonamide moiety | Influences solubility and bioavailability |

Research Findings

- Synthesis and Characterization : The synthesis of this compound was achieved through a series of organic reactions, characterized by NMR and mass spectrometry.

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to controls, supporting its potential as an anticancer therapy.

- Toxicity Assessment : Preliminary toxicity studies indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the unique properties of (E)-N-(4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)methanesulfonamide, a comparative analysis with structurally and functionally related compounds is provided below.

Structural Analogues with Azolylacryloyl Moieties

Compounds such as (E)-N-(4-(3-(1H-imidazol-2-yl)acryloyl)phenyl)methanesulfonamide (MMA-103) and (E)-3-(1H-imidazol-2-yl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (MMA-104) share the acryloyl backbone but replace the dimethylamino group with an imidazole ring. These derivatives were designed as hemoglobin modulators for treating sickle cell disease . Key differences include:

- Bioactivity: The imidazole group in MMA-103 enables stronger hydrogen bonding with hemoglobin, enhancing anti-sickling potency compared to the dimethylamino variant.

- Solubility : The methanesulfonamide group in the target compound improves aqueous solubility (logP ~2.1) relative to MMA-104 (logP ~3.5), which lacks this substituent .

- Stability: The dimethylamino group in the target compound reduces metabolic oxidation compared to imidazole-containing analogues, which are prone to hepatic degradation .

Crystalline Forms of Related Acrylamides

The European Patent Bulletin describes crystalline forms of (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide free base . Comparisons include:

- Crystallinity: The patented compound exhibits a monoclinic crystal system (space group P21/c), whereas the target compound’s amorphous form limits its use in solid-dose formulations .

- Thermal Stability : The crystalline form in the patent has a melting point of 218–220°C, surpassing the target compound’s decomposition temperature of ~195°C .

Methanesulfonamide Derivatives in Agrochemicals

Compounds like 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide (tolylfluanid) share the methanesulfonamide group but are optimized for pesticidal activity . Key contrasts:

- Toxicity : The target compound’s LD50 in rodents (>500 mg/kg) is significantly higher than tolylfluanid (LD50 = 250 mg/kg), reflecting its safer pharmacological profile .

- Substituent Effects : The acryloylphenyl group in the target compound replaces tolylfluanid’s chlorofluorinated alkyl chain, eliminating environmental persistence concerns .

Crystallographic Comparisons

N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, reported in Acta Crystallographica Section E, provides insights into sulfonamide packing . Differences include:

- Bond Angles : The target compound’s C-S-N bond angle (108.5°) deviates from the crystallographically characterized analogue (112.3°), affecting molecular conformation .

- Bioavailability: The nitro group in the crystallized compound reduces membrane permeability compared to the dimethylamino-substituted target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.